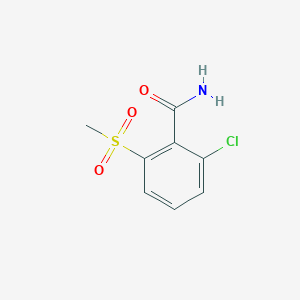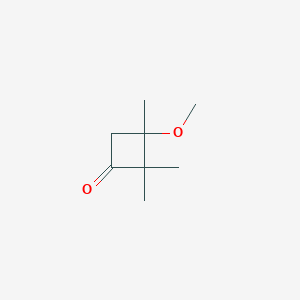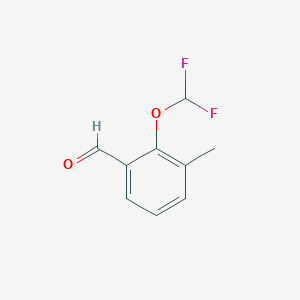
N-(propan-2-yl)piperazine-1-sulfonamide hydrochloride
概要
説明
N-(propan-2-yl)piperazine-1-sulfonamide hydrochloride: is a chemical compound with the molecular formula C₇H₁₈ClN₃O₂S and a molecular weight of 243.76 g/mol . This compound is known for its applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of a piperazine ring substituted with a sulfonamide group and an isopropyl group, making it a versatile intermediate in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)piperazine-1-sulfonamide hydrochloride typically involves the following steps:
Formation of Piperazine Derivative: The initial step involves the reaction of piperazine with isopropylamine under controlled conditions to form N-(propan-2-yl)piperazine.
Sulfonation: The N-(propan-2-yl)piperazine is then reacted with a sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonamide group, resulting in N-(propan-2-yl)piperazine-1-sulfonamide.
Hydrochloride Formation: Finally, the sulfonamide derivative is treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction temperatures, pressures, and reagent concentrations to optimize the synthesis and minimize by-products.
化学反応の分析
Types of Reactions
N-(propan-2-yl)piperazine-1-sulfonamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) environments.
Major Products
The major products formed from these reactions include various substituted piperazine derivatives, sulfonic acids, and amines, depending on the reaction conditions and reagents used.
科学的研究の応用
N-(propan-2-yl)piperazine-1-sulfonamide hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is employed in studies investigating the effects of sulfonamide derivatives on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications: It serves as a precursor in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of N-(propan-2-yl)piperazine-1-sulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of enzyme activity. The isopropyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes .
類似化合物との比較
Similar Compounds
- N-(propan-2-yl)piperazine-1-carboxamide
- N-(propan-2-yl)piperazine-1-sulfonic acid
- N-(propan-2-yl)piperazine-1-phosphamide
Uniqueness
N-(propan-2-yl)piperazine-1-sulfonamide hydrochloride is unique due to its specific combination of a piperazine ring, sulfonamide group, and isopropyl substituent. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
N-propan-2-ylpiperazine-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3O2S.ClH/c1-7(2)9-13(11,12)10-5-3-8-4-6-10;/h7-9H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTMYFLDCBLARD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)N1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(4-Methylpiperazine-1-carbonyl)cyclohexyl]methanamine dihydrochloride](/img/structure/B1431800.png)



![1-[5-(Oxolan-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1431807.png)








